Cas no 696598-88-6 ((2S)-2-amino-2-(3,5-dimethoxyphenyl)ethan-1-ol)
(2S)-2-amino-2-(3,5-dimethoxyphenyl)ethan-1-ol 화학적 및 물리적 성질
이름 및 식별자
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- Benzeneethanol, b-amino-3,5-dimethoxy-, (bS)-
- Benzeneethanol, beta-amino-3,5-dimethoxy-, (betaS)- (9CI)
- (2S)-2-AMINO-2-(3,5-DIMETHOXYPHENYL)ETHAN-1-OL
- (S)-2-AMINO-2-(3,5-DIMETHOXYPHENYL)ETHAN-1-OL
- (S)-2-Amino-2-(3,5-dimethoxyphenyl)ethanol
- CS-0197376
- AKOS006332329
- EN300-1866735
- (2S)-2-Amino-2-(3,5-dimethoxyphenyl)ethanol
- 696598-88-6
- Y12060
- BS-51015
- AKOS015928666
- DB-222789
- (2S)-2-amino-2-(3,5-dimethoxyphenyl)ethan-1-ol
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- MDL: MFCD09253696
- 인치: 1S/C10H15NO3/c1-13-8-3-7(10(11)6-12)4-9(5-8)14-2/h3-5,10,12H,6,11H2,1-2H3/t10-/m1/s1
- InChIKey: XWXNGXAJTYOQRJ-SNVBAGLBSA-N
- 미소: OC[C@H](C1C=C(C=C(C=1)OC)OC)N
계산된 속성
- 정밀분자량: 197.10519334g/mol
- 동위원소 질량: 197.10519334g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 4
- 중원자 수량: 14
- 회전 가능한 화학 키 수량: 4
- 복잡도: 153
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 1
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 0.1
- 토폴로지 분자 극성 표면적: 64.7Ų
(2S)-2-amino-2-(3,5-dimethoxyphenyl)ethan-1-ol 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019116539-1g |
(S)-2-Amino-2-(3,5-dimethoxyphenyl)ethanol |
696598-88-6 | 97% | 1g |
$509.60 | 2023-09-01 | |
| Alichem | A019116539-5g |
(S)-2-Amino-2-(3,5-dimethoxyphenyl)ethanol |
696598-88-6 | 97% | 5g |
$980.00 | 2023-09-01 | |
| Alichem | A019116539-10g |
(S)-2-Amino-2-(3,5-dimethoxyphenyl)ethanol |
696598-88-6 | 97% | 10g |
$1470.00 | 2023-09-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JR005-200mg |
(2S)-2-amino-2-(3,5-dimethoxyphenyl)ethan-1-ol |
696598-88-6 | 97% | 200mg |
2507.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JR005-50mg |
(2S)-2-amino-2-(3,5-dimethoxyphenyl)ethan-1-ol |
696598-88-6 | 97% | 50mg |
1003.0CNY | 2021-07-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1268046-50mg |
(S)-2-Amino-2-(3,5-dimethoxyphenyl)ethanol |
696598-88-6 | 97% | 50mg |
¥27993.00 | 2024-05-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1268046-100mg |
(S)-2-Amino-2-(3,5-dimethoxyphenyl)ethanol |
696598-88-6 | 97% | 100mg |
¥36633.00 | 2024-05-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1268046-250mg |
(S)-2-Amino-2-(3,5-dimethoxyphenyl)ethanol |
696598-88-6 | 97% | 250mg |
¥30672.00 | 2024-05-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1268046-500mg |
(S)-2-Amino-2-(3,5-dimethoxyphenyl)ethanol |
696598-88-6 | 97% | 500mg |
¥40014.00 | 2024-05-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1268046-1g |
(S)-2-Amino-2-(3,5-dimethoxyphenyl)ethanol |
696598-88-6 | 97% | 1g |
¥36101.00 | 2024-05-03 |
(2S)-2-amino-2-(3,5-dimethoxyphenyl)ethan-1-ol 공급 업체
(2S)-2-amino-2-(3,5-dimethoxyphenyl)ethan-1-ol 관련 문헌
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
(2S)-2-amino-2-(3,5-dimethoxyphenyl)ethan-1-ol에 대한 추가 정보
(2S)-2-amino-2-(3,5-dimethoxyphenyl)ethan-1-ol: A Multifaceted Compound with Promising Therapeutic Potential
(2S)-2-amino-2-(3,5-dimethoxyphenyl)ethan-1-ol, also known by its CAS No. 696598-88-6, represents a unique class of organic molecules with significant pharmacological relevance. This compound's structural framework features a chiral center at the ethan-1-ol backbone, which is substituted with a 3,5-dimethoxyphenyl group. The stereochemistry of this molecule, particularly the (2S) configuration, plays a critical role in its biological activity, as stereochemical differences can lead to distinct pharmacological profiles. Recent studies have highlighted the potential of this compound in modulating signaling pathways associated with neuroprotection, anti-inflammatory responses, and metabolic regulation.
Structurally, (2S)-2-amino-2-(3,5-dimethoxyphenyl)ethan-1-ol consists of an aromatic ring system (3,5-dimethoxyphenyl) linked to an amino group through an ethan-1-ol chain. The presence of methoxy groups on the phenyl ring introduces electron-donating effects, which may influence the molecule's reactivity and interactions with biological targets. The amino group at the ethan-1-ol chain contributes to the compound's ability to engage in hydrogen bonding, a critical factor in its binding affinity to receptors such
Recent advancements in medicinal chemistry have underscored the importance of (2S)-2-amino-2-(3,5-dimethoxyphenyl)ethan-1-ol in the context of drug discovery. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits selective agonism at the α2A-adrenergic receptor, a target implicated in cognitive function and neurodegenerative diseases. The study utilized molecular docking simulations to elucidate the binding interactions between the compound and the receptor, revealing that the 3,5-dimethoxyphenyl group forms key hydrogen bonds with residues in the receptor's binding pocket. These findings highlight the potential of this compound as a lead molecule for the development of novel therapeutics targeting neurological disorders.
Another area of interest is the anti-inflammatory properties of (2S)-2-amino-2-(3,5-dimethoxyphenyl)ethan-1-ol. A 2024 preclinical study published in Pharmacological Research investigated its effects on inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages. The results showed that the compound significantly reduced the secretion of TNF-α and IL-6, suggesting its potential as an adjunct therapy in inflammatory conditions such as rheumatoid arthritis. The mechanism of action was attributed to the compound's ability to inhibit the NF-κB signaling pathway, a key regulator of inflammatory responses. These findings align with broader research trends in the development of small-molecule inhibitors targeting inflammatory pathways.
From a synthetic perspective, the preparation of (2S)-2-amino-2-(3,5-dimethoxyphenyl)ethan-1-ol involves multi-step organic reactions. A 2023 paper in Organic Letters described an efficient asymmetric synthesis route using a chiral auxiliary to control the stereochemistry of the final product. The method involved the coupling of a 3,5-dimethoxyphenylboronic acid with an appropriately substituted amine, followed by reduction and purification steps. This approach not only provides a scalable method for producing the compound but also demonstrates the importance of stereochemical control in optimizing biological activity. Such synthetic strategies are critical for the development of pharmaceutical-grade materials for clinical applications.
Pharmacokinetic studies of (2S)-2-amino-2-(3,5-dimethoxyphenyl)ethan-1-ol have also been explored to assess its potential as a therapeutic agent. A 2024 study published in Drug Metabolism and Disposition evaluated the compound's absorption, distribution, metabolism, and excretion (ADME) properties in rodent models. The results indicated that the compound exhibits moderate oral bioavailability, with peak plasma concentrations achieved within 2 hours of administration. The compound was primarily metabolized via oxidative pathways, with the major metabolite being the hydroxylated derivative of the 3,5-dimethoxyphenyl group. These findings suggest that the compound has favorable pharmacokinetic properties for further development as a drug candidate.
Emerging research is also exploring the potential of (2S)-2-amino-2-(3,5-dimethoxyphenyl)ethan-1-ol in the context of metabolic disorders. A 2023 study in Endocrinology investigated its effects on glucose homeostasis in diabetic mice. The compound was shown to enhance insulin sensitivity and reduce hepatic glucose production, suggesting its potential as a therapeutic agent for type 2 diabetes. The mechanism of action was linked to the compound's ability to modulate the AMP-activated protein kinase (AMPK) pathway, a key regulator of energy metabolism. These findings highlight the versatility of this compound in targeting multiple physiological processes.
In addition to its therapeutic potential, (2S)-2-amino-2-(3,5-dimethoxyphenyl)ethan-1-ol has been studied for its role in drug delivery systems. A 2024 review article in Advanced Drug Delivery Reviews discussed the use of this compound as a carrier molecule for the targeted delivery of therapeutic agents. The compound's ability to form stable complexes with various drugs was attributed to its amphiphilic nature, which allows it to act as a surfactant in aqueous solutions. This property makes it a promising candidate for the development of nanocarriers for drug delivery applications, particularly in the context of controlled release and improved bioavailability.
The environmental impact of (2S)-2-amino-2-(3,5-dimethoxyphenyl)ethan-1-ol is another area of growing interest. A 2024 study published in Environmental Science & Technology assessed the compound's biodegradability and potential for environmental persistence. The results indicated that the compound is readily biodegradable under aerobic conditions, with a half-life of less than 7 days in soil and water environments. These findings are important for the sustainable development of pharmaceuticals, as they suggest that the compound may have a lower ecological footprint compared to many synthetic drugs. This aligns with the increasing emphasis on green chemistry and the development of environmentally friendly pharmaceuticals.
Despite the promising findings, challenges remain in the development of (2S)-2-amino-2-(3,5-dimethoxyphenyl)ethan-1-ol as a therapeutic agent. One of the primary challenges is the need to optimize its pharmacological profile for specific therapeutic applications. For example, while the compound shows potential in neuroprotection, its efficacy in human trials may require further refinement to achieve the desired therapeutic window. Additionally, the compound's potential for off-target effects must be carefully evaluated, as any unintended interactions with biological systems could limit its clinical utility.
Another challenge is the scalability of its synthesis. While the asymmetric synthesis methods described in recent studies are efficient, the cost and complexity of large-scale production may pose barriers to commercialization. Researchers are actively exploring alternative synthetic routes and catalytic methods to improve the economic viability of producing this compound. These efforts are crucial for translating the molecule from the laboratory to the clinic, where it can be evaluated for its therapeutic potential in human patients.
Finally, the regulatory landscape for the development of (2S)-2-amino-2-(3,5-dimethoxyphenyl)ethan-1-ol must be considered. The compound would need to undergo rigorous preclinical and clinical testing to demonstrate its safety, efficacy, and pharmacological profile. Regulatory agencies such as the FDA and EMA have stringent requirements for drug development, and the compound must meet these standards to progress through the approval process. This includes extensive toxicology studies, clinical trials, and pharmacovigilance monitoring. These steps are essential for ensuring that the compound is both safe and effective for its intended therapeutic use.
In conclusion, (2S)-2-amino-2-(3,5-dimethoxyphenyl)ethan-1-ol represents a promising molecule with a wide range of potential applications in medicine. From its structural characteristics to its pharmacological properties, the compound has been the subject of extensive research, highlighting its potential in areas such as neuroprotection, anti-inflammation, and metabolic regulation. However, its development as a therapeutic agent requires overcoming challenges related to synthesis, pharmacokinetics, and regulatory approval. As research in this field continues to advance, the compound may emerge as a valuable tool in the treatment of various diseases, underscoring the importance of continued scientific inquiry and innovation in pharmaceutical development.
Ultimately, the future of (2S)-2-amino-2-(3,5-dimethoxyphenyl)ethan-1-ol will depend on the collective efforts of researchers, clinicians, and regulatory bodies. By addressing the challenges and leveraging the opportunities presented by this molecule, the scientific community can pave the way for its successful translation into clinical practice. This would not only benefit patients who may derive therapeutic advantages from this compound but also contribute to the broader field of medicinal chemistry and drug discovery. The journey of (2S)-2-amino-2-(3,5-dimethoxyphenyl)ethan-1-ol from a laboratory discovery to a potential therapeutic agent exemplifies the dynamic and collaborative nature of modern pharmaceutical research.
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